3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a morpholine ring, a pentyl chain, and a pyrido[1,2-a]benzimidazole core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopentyl-3-Methyl-1-{[2-(4-Morpholinyl)Ethyl]Amino}Pyrido[1,2-a]Benzimidazole-4-Carbonitrile
- 2-(2-Cyanoethyl)-3-Methyl-1-{[3-(4-Morpholinyl)Propyl]Amino}Pyrido[1,2-a]Benzimidazole-4-Carbonitrile
- 2-Benzyl-3-Methyl-1-{[3-(4-Morpholinyl)Propyl]Amino}Pyrido[1,2-a]Benzimidazole-4-Carbonitrile
Uniqueness
3-Methyl-1-(4-morpholinyl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of a morpholine ring and a pentyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-methyl-1-morpholin-4-yl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H26N4O/c1-3-4-5-8-17-16(2)18(15-23)21-24-19-9-6-7-10-20(19)26(21)22(17)25-11-13-27-14-12-25/h6-7,9-10H,3-5,8,11-14H2,1-2H3 |
InChI Key |
MQEHCLYMJAHIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCOCC4 |
Origin of Product |
United States |
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